molecular formula C20H22N2O2S B2752819 2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207036-51-8

2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2752819
CAS No.: 1207036-51-8
M. Wt: 354.47
InChI Key: HDMXDBUYULDKMN-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions using 2-methoxyethyl halides.

    Addition of the 4-methoxyphenyl group: This step typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazoles.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The benzylthio group can interact with thiol groups in proteins, while the imidazole ring can coordinate with metal ions in enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1H-imidazole
  • 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

2-(benzylthio)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylthio and methoxyethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-23-13-12-22-19(17-8-10-18(24-2)11-9-17)14-21-20(22)25-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMXDBUYULDKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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